molecular formula C31H27N3O8 B562098 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine CAS No. 640725-69-5

2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine

Cat. No.: B562098
CAS No.: 640725-69-5
M. Wt: 569.57
InChI Key: IRAMWHWZWCXMKB-RDWHIKKYSA-N
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Description

2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine: is a synthetic nucleoside analog, primarily used in research settings. It is characterized by the presence of benzoyl groups at the 2’, 3’, and 5’ positions of the ribose ring, and a methyl group at the 2’ position. The molecular formula of this compound is C31H27N3O8 , and it has a molecular weight of 569.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine typically involves the protection of the hydroxyl groups of cytidine with benzoyl groupsThe reaction conditions often include the use of acetonitrile, chloroform, and methanol as solvents .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is produced under good manufacturing practices (GMP) conditions, ensuring high purity and quality. The production scale can range from kilograms to metric tons.

Chemical Reactions Analysis

Types of Reactions: 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the benzoyl protecting groups.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce deprotected nucleosides .

Scientific Research Applications

2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific molecular pathways, potentially inhibiting the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

    2’-C-Methylcytidine: Lacks the benzoyl protecting groups.

    2’,3’,5’-Tri-O-benzoylcytidine: Does not have the methyl group at the 2’ position.

    2’-C-Methyl-2’,3’,5’-tri-O-acetylcytidine: Similar structure but with acetyl groups instead of benzoyl groups.

Uniqueness: 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine is unique due to the combination of the methyl group at the 2’ position and the benzoyl protecting groups at the 2’, 3’, and 5’ positions. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O8/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)34-18-17-24(32)33-30(34)38/h2-18,23,25,29H,19H2,1H3,(H2,32,33,38)/t23-,25-,29-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAMWHWZWCXMKB-RDWHIKKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In one synthesis method, depicted in FIG. 1a, the synthesis comprises reacting cytosine, BSA and SnCl4/acetonitrile with 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose (1) to form 4-amino-1-(3,4-dibenzoyloxy-5-benzoyloxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one (2); and reacting (2) with NaOMe/MeOH to provide 4-amino-1-(3,4-dihydroxy-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one (3), also known as 2-C-methyl-β-D-ribofuranose. The use of cytosine as a starting material rather than benzoyl-cytosine improves the “atom economy” of the process and simplifies purification at later steps.
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Synthesis routes and methods II

Procedure details

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Cl[Sn](Cl)(Cl)Cl
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Synthesis routes and methods III

Procedure details

In one synthesis method, depicted in FIG. 5, the synthesis comprises reacting cytosine, BSA and SnCl4/acetonitrile with 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose (FIG. 5, compound 1) to form 4-amino-1-(3,4-dibenzoyloxy-5-benzoyloxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one (FIG. 5, compound 2; and reacting (FIG. 5, compound 2 with NaOMe/MeOH to provide 4-amino-1-(3,4-dihydroxy-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one (FIG. 5, compound 3), also known as 2-C-methyl-β-D-ribofuranose. The use of cytosine as a starting material rather than benzoyl-cytosine improves the “atom economy” of the process and simplifies purification at later steps.
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SnCl4 acetonitrile
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Synthesis routes and methods IV

Procedure details

In one synthesis method, depicted in FIG. 5, the synthesis comprises reacting cytosine, BSA and SnCl4/acetonitrile with 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose (FIG. 5, compound 1) to form 4-amino-1-(3,4-dibenzoyloxy-5-benzoyloxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one (FIG. 5, compound 2); and reacting (FIG. 5, compound 2) with NaOMe/MeOH to provide 4-amino-1-(3,4-dihydroxy-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one (FIG. 5, compound 3), also known as 2-C-methyl-β-D-ribofuranose. The use of cytosine as a starting material rather than benzoyl-cytosine improves the “atom economy” of the process and simplifies purification at later steps.
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SnCl4 acetonitrile
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